![molecular formula C17H24N2O2 B5567778 4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]morpholine](/img/structure/B5567778.png)

4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

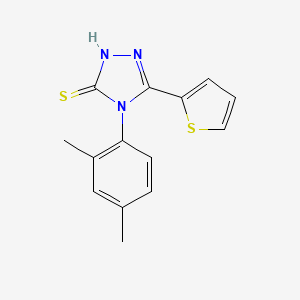

4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]morpholine is a useful research compound. Its molecular formula is C17H24N2O2 and its molecular weight is 288.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 288.183778013 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Drug Delivery

Research on morpholinyl derivatives, such as the synthesis of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen, has been conducted for improving topical drug delivery. These compounds exhibit enhanced skin permeation due to their desirable combination of aqueous solubility and lipophilicity, indicating their potential in developing more efficient drug delivery systems (Rautio et al., 2000).

Pharmaceutical Applications

Compounds incorporating the phenylpiperidine pharmacophore have been identified as potent opioid analgesic and anesthetic agents, demonstrating significant potential in clinical applications for pain management and anesthesia (Kudzma et al., 1989). This indicates a broad spectrum of use in medical treatments, including outpatient surgical procedures and patient-controlled analgesia.

Chemical Reactivity and Synthetic Applications

Studies have explored the reactivity and synthetic applications of morpholine derivatives, focusing on their roles in forming various chemical structures. For example, the radicals derived from N-methylmorpholine-N-oxide (NMMO) have been analyzed for their structural characteristics and reactivity, providing insights into the synthesis of complex organic compounds (Rosenau et al., 2002).

Biological Activity and Therapeutic Potential

The synthesis and biological evaluation of morpholine and piperazine derivatives have shown remarkable activities, including antimicrobial and antioxidant properties, highlighting their potential as therapeutic agents. For instance, specific morpholine derivatives have been synthesized and evaluated for their antibacterial, antioxidant, anti-TB, anti-diabetic activities, and their interactions with biological targets such as the InhA protein, demonstrating significant biological efficacy (Mamatha S.V et al., 2019).

Modulation of Antibiotic Activity

Research on sulfonamides, including compounds with a morpholine group, has investigated their antimicrobial and modulating activity against standard and multi-resistant strains of various microorganisms. This research aims at enhancing the efficacy of existing antibiotics, addressing the challenge of antibiotic resistance (Oliveira et al., 2015).

Mecanismo De Acción

Direcciones Futuras

Future research on this compound could focus on elucidating its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, studies could investigate its potential applications in pharmaceuticals and other areas, given the importance of piperidine derivatives in these fields .

Propiedades

IUPAC Name |

(3-methyl-3-phenylpiperidin-1-yl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-17(15-6-3-2-4-7-15)8-5-9-19(14-17)16(20)18-10-12-21-13-11-18/h2-4,6-7H,5,8-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YELZULPFZUPZJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)N2CCOCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5567709.png)

![(1S,5R)-3-[3-[(3,5-dimethylpyrazol-1-yl)methyl]benzoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567711.png)

![(E)-1-[1-[2-(4-chloro-3-methylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B5567712.png)

![ethyl 2-[(4-morpholinylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5567720.png)

![N-((3S*,4R*)-4-(4-methylphenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinyl)acetamide](/img/structure/B5567721.png)

![N-[2-(dimethylamino)ethyl]-N'-(1-methyl-1H-indazol-6-yl)-N-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B5567743.png)

![N-(2,4-dimethoxyphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5567791.png)

![2-allyl-N-(2-methoxyphenyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5567794.png)

![5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-3-isobutylisoxazole](/img/structure/B5567796.png)